Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-
Overview
Description
Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]- is a useful research compound. Its molecular formula is C23H33NO and its molecular weight is 339.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hepatic Biotransformation
Benzenemethanamine analogues, such as RWJ-68025, have been studied for their hepatic biotransformation in both rats and humans. These studies revealed extensive metabolism through pathways like O-demethylation, phenyl oxidation, methyl oxidation, and N-dealkylation/acetylation, leading to various metabolites (Wu, McKown, Rybczynski, & Demarest, 2003).
Enantioselective Phase-Transfer Alkylation
Research on chiral quaternary benzophenone hydrazonium salt derivatives, including benzenemethanamine, demonstrated their efficiency as chiral catalysts for the enantioselective phase-transfer alkylation of imines. This has applications in the synthesis of optically active primary amines (Eddine & Cherqaoui, 1995).
Anticonvulsant Agents
A series of novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, including benzenemethanamine derivatives, were screened for anticonvulsant activity. Several compounds showed significant seizures protection, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Serotonin Re-uptake Inhibitor
Research into [11C]Dapoxetine.HCl, a compound containing a benzenemethanamine structure, focused on its role as a potent serotonin re-uptake inhibitor. Studies included biodistribution in rats and preliminary PET imaging in monkeys, suggesting its utility in evaluating serotonin re-uptake mechanisms (Livni et al., 1994).
Inhibition of Squalene Epoxidase
NB-598, a compound related to benzenemethanamine, was identified as a potent competitive inhibitor of squalene epoxidase, impacting cholesterol synthesis. This discovery has implications for understanding cholesterol metabolism and potential therapeutic applications (Horie et al., 1990).
Properties
IUPAC Name |
N-benzyl-6-(4-phenylbutan-2-yloxy)hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-21(16-17-22-12-6-4-7-13-22)25-19-11-3-2-10-18-24-20-23-14-8-5-9-15-23/h4-9,12-15,21,24H,2-3,10-11,16-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWLOVLEOIMSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)OCCCCCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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